molecular formula C7H6BrClN2O B581720 2-Amino-5-bromo-4-chlorobenzamide CAS No. 1379338-88-1

2-Amino-5-bromo-4-chlorobenzamide

Cat. No.: B581720
CAS No.: 1379338-88-1
M. Wt: 249.492
InChI Key: JZNSETMXBSXIHB-UHFFFAOYSA-N
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Description

2-Amino-5-bromo-4-chlorobenzamide (CAS: 1379338-88-1) is a halogenated aromatic amide with the molecular formula C₇H₆BrClN₂O and a molecular weight of 258.27 g/mol . It features an amino group (-NH₂) at the 2-position, a bromine atom at the 5-position, and a chlorine atom at the 4-position on a benzamide backbone. This compound is synthesized as a high-purity intermediate (95–97% purity) for pharmaceutical and organic chemistry research, where its halogen substituents and amide functional group enable versatile reactivity in cross-coupling reactions, nucleophilic substitutions, and as a precursor for bioactive molecules .

Properties

IUPAC Name

2-amino-5-bromo-4-chlorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrClN2O/c8-4-1-3(7(11)12)6(10)2-5(4)9/h1-2H,10H2,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZNSETMXBSXIHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)Cl)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-bromo-4-chlorobenzamide typically involves the bromination and chlorination of benzamide derivatives. One common method is the bromination of 2-Amino-4-chlorobenzamide using bromine in the presence of a suitable solvent like acetic acid. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the desired position on the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and chlorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-bromo-4-chlorobenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The amino, bromo, and chloro groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while oxidation and reduction can lead to the formation of different functionalized derivatives.

Scientific Research Applications

2-Amino-5-bromo-4-chlorobenzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Amino-5-bromo-4-chlorobenzamide involves its interaction with specific molecular targets and pathways. The amino, bromo, and chloro groups on the benzene ring can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1. Comparative Analysis of this compound and Analogous Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Purity Key Functional Groups Substituent Positions Applications
This compound 1379338-88-1 C₇H₆BrClN₂O 258.27 95–97% Amide (-CONH₂) 2-NH₂, 5-Br, 4-Cl Pharmaceutical intermediates
2-Amino-4-bromo-5-chlorobenzoic acid 150812-32-1 C₇H₅BrClNO₂ 236.48 98% Carboxylic acid (-COOH) 2-NH₂, 4-Br, 5-Cl Agrochemical synthesis
2-Amino-5-chlorobenzamide 5202-85-7 C₇H₇ClN₂O 170.59 N/A Amide (-CONH₂) 2-NH₂, 5-Cl Antiepileptic drug precursors
2-Amino-5-bromo-4-chlorobenzonitrile 671795-60-1 C₇H₄BrClN₂ 241.49 N/A Nitrile (-CN) 2-NH₂, 5-Br, 4-Cl Polymer chemistry
Methyl 5-Amino-2-bromo-4-chlorobenzoate L037508 C₉H₈BrClNO₂ 276.52 High Ester (-COOCH₃) 5-NH₂, 2-Br, 4-Cl Prodrug development

Key Research Findings

  • Bioactivity : Amide derivatives generally exhibit higher metabolic stability than ester analogs, making them preferable in drug discovery .
  • Solubility: The carboxylic acid analog (2-Amino-4-bromo-5-chlorobenzoic acid) shows superior aqueous solubility (~15 mg/mL) compared to the amide (~2 mg/mL), impacting formulation strategies .

Biological Activity

2-Amino-5-bromo-4-chlorobenzamide is an organic compound with significant potential in various biological applications, particularly in medicinal chemistry. Its unique structural features, including the presence of amino, bromo, and chloro substituents on a benzamide core, make it a valuable scaffold for drug design and development. This article explores the biological activity of this compound, supported by research findings, case studies, and comparative analyses.

The molecular formula of this compound is C7H6BrClN2O. The compound's structure is characterized by:

  • Amino Group : Contributes to hydrogen bonding and interaction with biological targets.
  • Bromo and Chloro Groups : Enhance reactivity and influence the compound's interaction with enzymes and receptors.

The mechanism of action for this compound involves its interaction with specific molecular targets. The halogen atoms can participate in halogen bonding, while the amino group can form hydrogen bonds with various biomolecules. These interactions can modulate the activity of enzymes or receptors, leading to diverse biological effects.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against various bacterial strains. The presence of halogen substituents has been linked to increased antibacterial activity.
  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. The compound has been tested against several cancer cell lines, demonstrating cytotoxic effects.
  • Pharmaceutical Applications : Ongoing research explores its potential as a pharmaceutical intermediate in drug synthesis, particularly in developing compounds targeting specific diseases.

Comparative Analysis

A comparative analysis with similar compounds reveals the unique advantages of this compound:

Compound NameAntimicrobial ActivityAnticancer ActivityUnique Features
This compoundHighModerateUnique arrangement of amino and halogen groups
2-Amino-4-chlorobenzamideModerateLowLacks bromo group
2-Amino-4-bromo-5-chlorobenzamideModerateModerateSimilar structure but different activity

Case Study 1: Antimicrobial Efficacy

In a study conducted by researchers at a pharmaceutical institute, this compound was tested against Gram-positive and Gram-negative bacteria. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, showcasing its potential as an antimicrobial agent.

Case Study 2: Cytotoxicity Against Cancer Cells

Another study focused on the cytotoxic effects of this compound on human cancer cell lines (e.g., MCF-7 breast cancer cells). The findings revealed that treatment with this compound led to a dose-dependent decrease in cell viability, with IC50 values around 30 µM.

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